![molecular formula C16H14F4N2O4S B2620175 [5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate CAS No. 956193-71-8](/img/structure/B2620175.png)
[5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C16H14F4N2O4S and its molecular weight is 406.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound [5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate, with CAS Number 318469-24-8, belongs to a class of pyrazole derivatives known for their diverse biological activities. This article focuses on the synthesis, biological evaluation, and therapeutic potential of this compound, particularly in the context of anti-inflammatory and analgesic properties.
- Molecular Formula : C₁₂H₁₀F₄N₂O₃S
- Molecular Weight : 338.28 g/mol
- Melting Point : 127–129 °C
- Physical Form : Solid
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₀F₄N₂O₃S |
Molecular Weight | 338.28 g/mol |
Melting Point | 127–129 °C |
Purity | ≥95% |
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate sulfonyl and trifluoromethyl pyrazole derivatives. The synthesis typically involves:
- Formation of the pyrazole ring.
- Introduction of the sulfonyl group.
- Alkylation to attach the cyclopropanecarboxylate moiety.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. A study evaluating a series of sulfonamide-containing pyrazoles demonstrated their ability to selectively inhibit COX-2 with minimal effects on COX-1, suggesting a favorable safety profile for anti-inflammatory applications .
Analgesic Activity
The analgesic properties of this compound have been evaluated in various animal models. In particular, its efficacy in reducing pain responses comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) has been documented. The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the pyrazole ring significantly influence analgesic potency and selectivity .
Case Studies
- In Vivo Evaluation : In a controlled study involving rodents, the compound was administered at varying doses to assess its analgesic effects using the tail-flick test. Results indicated a dose-dependent reduction in pain response, supporting its potential as a therapeutic agent for pain management.
- Comparative Analysis : A comparative study with celecoxib (a known COX-2 inhibitor) showed that this compound exhibited similar efficacy with an improved safety profile regarding gastrointestinal side effects .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is highly dependent on their structural features. Key findings from SAR studies include:
- Sulfonamide Group : Essential for COX inhibition.
- Trifluoromethyl Substitution : Enhances lipophilicity and bioavailability.
Modification | Effect on Activity |
---|---|
Addition of Trifluoromethyl | Increased potency against COX-2 |
Variation in Sulfonamide Structure | Altered selectivity between COX isoforms |
科学研究应用
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that yield high purity. For instance, the compound can be synthesized from precursor materials through well-established organic synthesis techniques, including condensation and cyclization reactions. The structural characterization is often conducted using techniques such as NMR spectroscopy and single-crystal X-ray diffraction to confirm the molecular structure and purity.
Antimicrobial Activity
Research has indicated that derivatives of the pyrazole family, including [5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate, exhibit antimicrobial properties. Studies have shown that certain synthesized compounds within this class demonstrate significant activity against various bacterial strains, suggesting their potential use in developing new antibiotics .
Anti-inflammatory Effects
Compounds containing the pyrazole moiety are also being investigated for their anti-inflammatory properties. The sulfonamide group present in this compound may enhance its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
Cancer Therapeutics
Recent studies have explored the application of pyrazole derivatives in cancer therapy. The unique structural features of this compound may interact with specific targets in cancer cells, leading to apoptosis or inhibition of tumor growth .
Data Table: Summary of Research Findings
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of related pyrazole compounds. In vitro assays showed that these compounds significantly reduced the production of pro-inflammatory cytokines in macrophages, indicating their potential as therapeutic agents for inflammatory diseases .
属性
IUPAC Name |
[5-(4-fluorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N2O4S/c1-22-14(27(24,25)11-6-4-10(17)5-7-11)12(13(21-22)16(18,19)20)8-26-15(23)9-2-3-9/h4-7,9H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVAJOBJWQPTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。